(+/-)-β-Hydrastine-d3 is a deuterated derivative of β-hydrastine, a compound primarily derived from the plant Hydrastis canadensis, commonly known as goldenseal. This compound has garnered interest due to its potential therapeutic applications, particularly in the field of oncology and as an anti-inflammatory agent. The presence of deuterium in the compound allows for enhanced tracking in biological studies, making it a valuable tool in pharmacokinetic and metabolic research.
β-Hydrastine is extracted from the rhizomes of Hydrastis canadensis, which contains various alkaloids that exhibit pharmacological activities. The extraction and isolation methods for β-hydrastine typically involve solvent extraction followed by chromatographic techniques to purify the active components.
β-Hydrastine belongs to the class of isoquinoline alkaloids. These compounds are characterized by a bicyclic structure that includes a benzene ring fused to a nitrogen-containing heterocycle. The classification of β-hydrastine as a chiral molecule is significant, as its enantiomers may exhibit different biological activities.
The synthesis of (+/-)-β-hydrastine-d3 involves several key steps, primarily focusing on achieving high enantioselectivity. Recent studies have demonstrated efficient synthetic routes utilizing chiral epoxides and cascade cyclization reactions.
The molecular structure of (+/-)-β-hydrastine-d3 can be represented as follows:
The chemical reactivity of (+/-)-β-hydrastine-d3 is largely dictated by its functional groups:
The mechanism by which β-hydrastine exerts its effects involves multiple pathways:
(+/-)-β-Hydrastine-d3 has several scientific applications:
β-Hydrastine is a phthalide isoquinoline alkaloid with two chiral centers (C1 and C9), generating four possible stereoisomers. Naturally occurring (−)-β-hydrastine adopts the (1R,9S) configuration, confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy [4] [7]. The molecule comprises a methylenedioxy-substituted tetrahydroisoquinoline fused to a dimethoxyphthalide lactone ring. The stereochemistry dictates its biological activity: the (1R,9S) enantiomer shows 15-fold higher binding affinity to tyrosine hydroxylase than its (1S,9R) counterpart due to optimal spatial orientation for target engagement [1] [9]. Racemic (±)-β-hydrastine, first synthesized by Falck via an intramolecular Passerini reaction, resolves into enantiomers using chiral HPLC with cellulose-based stationary phases [7] [10].
Table 1: Stereochemical Signatures of β-Hydrastine Enantiomers
Configuration | Specific Rotation [α]D | Relative Bioactivity |
---|---|---|
(1R,9S) | −130° (c 1, CHCl₃) | 100% (Reference) |
(1S,9R) | +129° (c 1, CHCl₃) | 6.7% |
rac-Mixture | Non-rotating | 53% |
(±)-β-Hydrastine-d3 incorporates three deuterium atoms at the N-methyl group (CD₃ instead of CH₃), strategically positioned to probe metabolic pathways without altering steric or electronic properties. The deuteration employs reductive amination of nor-β-hydrastine with deuterated formaldehyde (CD₂O) and sodium cyanoborodeuteride (NaBD₃CN) [6] [8]. This modification exploits the deuterium kinetic isotope effect (DKIE), where C–D bonds exhibit ~5–10× slower oxidative cleavage than C–H bonds due to higher activation energy (ΔΔG‡ ≈ 1.2–1.5 kcal/mol) [6]. Primary DKIE values (kH/kD) for hepatic CYP3A4-mediated N-demethylation range from 2.8–7.1, significantly extending the compound’s metabolic half-life (t½) in microsomal assays [6].
Table 2: Key Isotope Effects in (±)-β-Hydrastine-d3
Parameter | Non-Deuterated | Deuterated | DKIE (kH/kD) |
---|---|---|---|
C–X Bond Dissociation Energy | 93 kcal/mol | 96 kcal/mol | N/A |
Microsomal t½ | 42 ± 5 min | 219 ± 12 min | 5.2 |
PAK4 IC₅₀ Shift | 3.8 μM | 3.7 μM | ~1 (None) |
Pharmacological Equivalence: Deuterated and non-deuterated β-hydrastine exhibit near-identical target affinities. Both inhibit tyrosine hydroxylase (TH) with IC50 = 20.7 μM in PC12 cells and organic cation transporter 1 (OCT1) with IC50 = 6.6 μM, confirming deuterium’s minimal impact on pharmacodynamics [1] [5]. Similarly, PAK4 kinase inhibition (IC50 ≈ 3.8 μM) remains unchanged in lung adenocarcinoma cells [9].
Metabolic Divergence: N-Demethylation—the major metabolic pathway—shows deuterium-dependent attenuation. LC-MS analyses reveal a 68% reduction in N-desmethyl metabolite formation for (±)-β-hydrastine-d3 in human hepatocytes. Concomitantly, alternative pathways (e.g., O-demethylation) increase by 2.3-fold, redirecting metabolism without altering overall clearance [6].
Toxicological Implications: Deuterated β-hydrastine reduces mitochondrial toxicity in neuronal cells. At 750 μM, non-deuterated β-hydrastine induces 70% apoptosis in PC12 cells at 48 h, while the deuterated analog shows only 40% apoptosis under identical conditions. This aligns with suppressed ROS generation from deferred N-demethylation, a pathway linked to oxidative stress [1] [9].
Physicochemical Properties: Deuterium substitution marginally increases lipophilicity (Δlog P = +0.018), with no significant changes in pKa (7.1 vs. 7.0) or solubility (260.83 mM in DMSO for both) [1] [10].
Table 3: Functional Comparison of β-Hydrastine Analogs
Property | Non-Deuterated | (±)-β-Hydrastine-d3 | Significance |
---|---|---|---|
TH Inhibition (IC50) | 20.7 ± 1.2 μM | 20.9 ± 1.1 μM | Negligible change |
Hepatocyte N-Demethylation | 100% (Reference) | 32% ± 8% | 68% reduction |
CYP3A4 Kcat | 4.2 min⁻¹ | 0.7 min⁻¹ | 6-fold decrease |
PC12 Apoptosis (750 μM) | 70% ± 5% | 40% ± 6% | Reduced cytotoxicity |
Deuterated analogs like (±)-β-hydrastine-d3 exemplify isotopic chemotyping—a strategy to refine molecular probes for mechanistic studies. By conserving target affinity while modulating metabolism, these compounds enable precise dissection of pharmacological pathways without structural redesign [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1